molecular formula C19H18N2O6S B2423397 methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate CAS No. 1214716-88-7

methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate

Cat. No.: B2423397
CAS No.: 1214716-88-7
M. Wt: 402.42
InChI Key: LYQSBKKKEBYGFX-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate is a complex organic compound with a unique structure. This compound is part of the benzo[d]isothiazol family, known for their sulfur-containing heterocycles. These compounds often exhibit significant biological activity and have found various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate typically involves multi-step synthetic routes. The process may start with the formation of the benzo[d]isothiazol core, followed by the introduction of functional groups through various reactions like acylation, methylation, and esterification. Precise reaction conditions, such as temperature, pressure, and choice of solvents, are critical to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized protocols that leverage continuous flow chemistry to enhance efficiency and scalability. Automated synthesis and purification systems can further ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to produce sulfone derivatives.

  • Reduction: : Reduction reactions may target the sulfur or carbonyl groups, leading to diverse products.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents such as lithium aluminum hydride.

  • Nucleophiles like amines or thiols.

Scientific Research Applications

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate has a broad spectrum of applications:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : It may serve as a tool in biochemical assays due to its reactivity and ability to form stable complexes with biomolecules.

  • Industry: : Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their function.

  • Pathways Involved: : The compound could inhibit or activate specific biochemical pathways, leading to observable physiological effects.

Comparison with Similar Compounds

Compared to other compounds in the benzo[d]isothiazol family, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate stands out due to its unique substituents and functional groups, which impart distinct chemical and biological properties.

List of Similar Compounds

  • Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)benzoate

  • 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamide

  • Methyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate

This article provides a comprehensive overview of this compound, emphasizing its chemical nature, synthesis, reactivity, applications, and comparison with related compounds. Happy to dive deeper into any specific section!

Properties

IUPAC Name

methyl 2-[methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-12(21-18(23)14-9-5-7-11-16(14)28(21,25)26)17(22)20(2)15-10-6-4-8-13(15)19(24)27-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQSBKKKEBYGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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